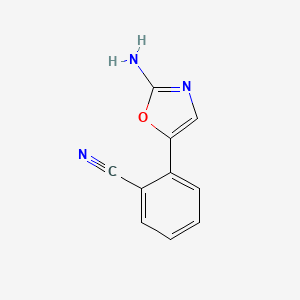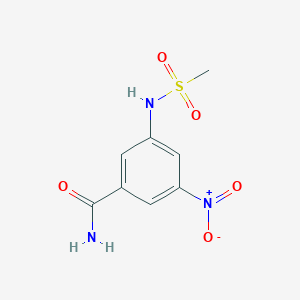
tert-Butyl 4,4-difluoro-3-(2-hydroxyethyl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4,4-difluoro-3-(2-hydroxyethyl)piperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C12H21F2NO3 It is a piperidine derivative, characterized by the presence of a tert-butyl ester group, two fluorine atoms, and a hydroxyethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4,4-difluoro-3-(2-hydroxyethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the difluoro and hydroxyethyl groups. The tert-butyl ester group is then added to complete the synthesis. Specific reagents and conditions may vary, but common steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Difluoro and Hydroxyethyl Groups: These groups can be introduced through nucleophilic substitution reactions using reagents like difluoromethyl halides and ethylene oxide.
Addition of tert-Butyl Ester Group: This step often involves esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions: tert-Butyl 4,4-difluoro-3-(2-hydroxyethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the difluoro groups or convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or halides in the presence of catalysts or under specific temperature and pressure conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or removal of fluorine atoms.
Substitution: Formation of new compounds with substituted groups.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
- Used in the design of novel bioactive compounds for drug discovery.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents.
- Studied for its effects on biological pathways and potential as a drug candidate.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and advanced materials with unique properties.
作用机制
The mechanism of action of tert-Butyl 4,4-difluoro-3-(2-hydroxyethyl)piperidine-1-carboxylate depends on its specific application. In biochemical contexts, it may interact with enzymes or proteins, altering their activity or function. The presence of fluorine atoms can enhance its binding affinity to certain molecular targets, while the hydroxyethyl group can participate in hydrogen bonding and other interactions. The tert-butyl ester group can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.
相似化合物的比较
tert-Butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate: Similar structure with an additional fluorine atom, potentially offering different reactivity and properties.
tert-Butyl 4-formylpiperidine-1-carboxylate: Lacks the difluoro and hydroxyethyl groups, used in different synthetic applications.
Uniqueness: tert-Butyl 4,4-difluoro-3-(2-hydroxyethyl)piperidine-1-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both difluoro and hydroxyethyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
属性
分子式 |
C12H21F2NO3 |
|---|---|
分子量 |
265.30 g/mol |
IUPAC 名称 |
tert-butyl 4,4-difluoro-3-(2-hydroxyethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H21F2NO3/c1-11(2,3)18-10(17)15-6-5-12(13,14)9(8-15)4-7-16/h9,16H,4-8H2,1-3H3 |
InChI 键 |
PURTYQCBTCHPBP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CCO)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Methyl 4-(pyridin-3-yl)furo[3,2-c]pyridine-6-carboxylate](/img/structure/B13015608.png)
![7-[(1S)-1-aminoethyl]-6-bromo-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13015617.png)

![N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide](/img/structure/B13015625.png)


![Tert-butyl3-[amino(cyano)methyl]azetidine-1-carboxylate](/img/structure/B13015653.png)
![6,6-Difluorospiro[3.3]heptane-2-carbonitrile](/img/structure/B13015660.png)
![N-({bicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13015665.png)

